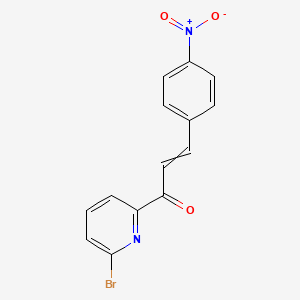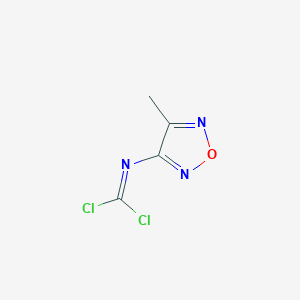
Carbonimidic dichloride, (4-methyl-1,2,5-oxadiazol-3-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbonimidic dichloride, (4-methyl-1,2,5-oxadiazol-3-yl)- is a heterocyclic compound containing a 1,2,5-oxadiazole ring substituted with a carbonimidic dichloride group and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbonimidic dichloride, (4-methyl-1,2,5-oxadiazol-3-yl)- typically involves the reaction of 4-methyl-1,2,5-oxadiazole with phosgene (carbonyl dichloride) under controlled conditions. The reaction is carried out in an inert solvent such as toluene or dichloromethane, and the temperature is maintained at low levels to prevent decomposition of the reactants and products. The reaction can be represented as follows:
4-methyl-1,2,5-oxadiazole+phosgene→carbonimidic dichloride, (4-methyl-1,2,5-oxadiazol-3-yl)-
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance safety, given the use of phosgene. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Carbonimidic dichloride, (4-methyl-1,2,5-oxadiazol-3-yl)- undergoes various chemical reactions, including:
Substitution Reactions: The dichloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding derivatives.
Hydrolysis: The compound can hydrolyze in the presence of water to form carbonimidic acid derivatives.
Oxidation and Reduction: The oxadiazole ring can undergo oxidation or reduction under specific conditions, leading to different functionalized products.
Common Reagents and Conditions
Substitution Reactions: Reagents such as primary or secondary amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) are commonly used.
Hydrolysis: Water or aqueous solutions of acids or bases can be employed.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.
Major Products Formed
Substitution Reactions: Formation of amides, esters, or thioesters.
Hydrolysis: Formation of carbonimidic acid derivatives.
Oxidation and Reduction: Formation of various oxidized or reduced oxadiazole derivatives.
Wissenschaftliche Forschungsanwendungen
Carbonimidic dichloride, (4-methyl-1,2,5-oxadiazol-3-yl)- has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules with potential antibacterial, antiviral, and anticancer properties.
Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and nanomaterials.
Chemical Biology: It serves as a probe for studying biological processes and interactions due to its reactive functional groups.
Industrial Chemistry: The compound is used in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of carbonimidic dichloride, (4-methyl-1,2,5-oxadiazol-3-yl)- involves its reactive dichloride group, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity allows it to modify proteins, nucleic acids, and other biomolecules, leading to various biological effects. The oxadiazole ring may also interact with specific molecular targets, influencing cellular pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring but differ in the position of nitrogen and oxygen atoms.
1,3,4-Oxadiazole Derivatives: These compounds have a different arrangement of nitrogen and oxygen atoms in the ring.
1,2,5-Thiadiazole Derivatives: These compounds contain sulfur instead of oxygen in the ring.
Uniqueness
Carbonimidic dichloride, (4-methyl-1,2,5-oxadiazol-3-yl)- is unique due to its specific substitution pattern and the presence of a reactive dichloride group. This combination of features makes it particularly useful for applications requiring selective reactivity and functionalization.
Eigenschaften
CAS-Nummer |
588730-08-9 |
|---|---|
Molekularformel |
C4H3Cl2N3O |
Molekulargewicht |
179.99 g/mol |
IUPAC-Name |
1,1-dichloro-N-(4-methyl-1,2,5-oxadiazol-3-yl)methanimine |
InChI |
InChI=1S/C4H3Cl2N3O/c1-2-3(7-4(5)6)9-10-8-2/h1H3 |
InChI-Schlüssel |
AHCFWXCGIHJDHI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NON=C1N=C(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


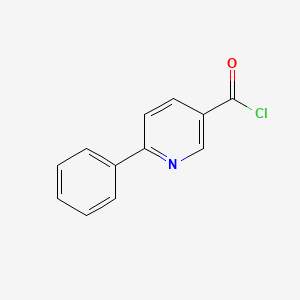
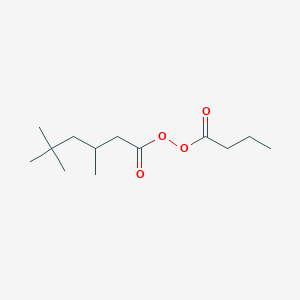

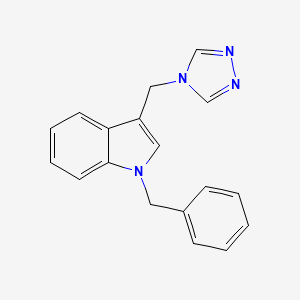

![1,2,3,4-Tetrakis[(4-methylphenyl)sulfanyl]-5,6-bis(phenylsulfanyl)benzene](/img/structure/B12571327.png)




![1,1'-Sulfanediylbis{4-[(ethenylsulfanyl)methyl]benzene}](/img/structure/B12571356.png)
![Methyl [(2-chloroethyl)carbamoyl]diazene-1-carboxylate](/img/structure/B12571362.png)
